molecular formula C19H24ClNO3S B2502643 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide CAS No. 2034241-67-1

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide

Cat. No.: B2502643
CAS No.: 2034241-67-1
M. Wt: 381.92
InChI Key: BIVSLYFHDHGEQC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide is a complex organic compound with a unique structure that includes a chlorophenoxy group, a thiophene ring, and a hydroxy-pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the etherification of 4-chlorophenol with an appropriate alkyl halide to form the 4-chlorophenoxy intermediate.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative.

    Formation of the Hydroxy-Pentyl Chain: The hydroxy-pentyl chain is synthesized through a series of reactions, including hydroboration-oxidation or other suitable methods to introduce the hydroxyl group.

    Final Coupling and Amide Formation: The final step involves the coupling of the chlorophenoxy intermediate with the hydroxy-pentyl chain, followed by the formation of the amide bond through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the hydroxy-pentyl chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide bond, to form the corresponding amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide: shares structural similarities with other compounds that contain chlorophenoxy, thiophene, and hydroxy-pentyl groups.

    2-(4-bromophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenoxy)-N-(5-hydroxy-3-(furan-2-yl)pentyl)-2-methylpropanamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S/c1-19(2,24-16-7-5-15(20)6-8-16)18(23)21-11-9-14(10-12-22)17-4-3-13-25-17/h3-8,13-14,22H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVSLYFHDHGEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC(CCO)C1=CC=CS1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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